

# TD-004: A Targeted Anaplastic Lymphoma Kinase (ALK) Degrader for Research Applications

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| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | TD-004   |           |  |  |  |
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For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular degrader is paramount. This guide provides a comparative overview of **TD-004**, a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein, within the current landscape of ALK-targeted therapies. Due to the proprietary nature of early-stage compounds, comprehensive public data on **TD-004** is limited. This guide, therefore, outlines the established methodologies for selectivity profiling and presents a framework for comparing **TD-004**, should the data become available, against other ALK-targeting agents.

**TD-004**, also known as HC58-111, operates through a mechanism of targeted protein degradation, offering a distinct approach from traditional kinase inhibition. Instead of merely blocking the enzymatic activity of ALK, **TD-004** is designed to induce its ubiquitination and subsequent degradation by the proteasome. This mode of action can offer advantages in overcoming resistance mechanisms that arise from mutations in the kinase domain.

## Comparative Selectivity Profiling: A Methodological Overview

The selectivity of a protein degrader like **TD-004** is a critical determinant of its therapeutic window and potential off-target effects. Unlike kinase inhibitors, which are often profiled using enzymatic assays, the selectivity of a degrader is assessed by measuring the degradation of a



wide array of proteins within a cellular context. The primary method for achieving this is through unbiased quantitative proteomics.

# Table 1: Comparative Selectivity of ALK-Targeted Agents (Illustrative)

This table is a template demonstrating how **TD-004** would be compared with other ALK inhibitors and degraders. Currently, specific public data for **TD-004** is unavailable.

| Compound   | Туре             | Primary Target        | Known Off-<br>Targets<br>(Degradation<br>>50%)           | Selectivity<br>Score<br>(Illustrative) |
|------------|------------------|-----------------------|--|--|
| TD-004     | Degrader         | ALK Fusion<br>Protein | Data not<br>available                                    | Not available                          |
| Crizotinib | Type I Inhibitor | ALK, MET, ROS1        | Multiple kinases   | Low                                    |
| Alectinib  | Type I Inhibitor | ALK, RET              | Fewer off-target<br>kinases than<br>Crizotinib           | Moderate                               |
| Lorlatinib | Type I Inhibitor | ALK, ROS1             | Broad-spectrum<br>against ALK<br>resistance<br>mutations | High (for ALK<br>mutants)              |
| dEALK1     | Degrader         | EML4-ALK              | Data not<br>available                                    | Not available                          |
| Compound X | Degrader         | ALK                   | Aurora A   | Moderate                               |

## **Experimental Protocols for Selectivity Profiling**

A thorough assessment of a degrader's selectivity involves a multi-pronged approach, combining proteomic techniques with targeted validation methods.





# **Unbiased Proteome-wide Selectivity Profiling using Mass Spectrometry**

This method provides a global view of protein level changes upon treatment with the degrader.

#### Protocol:

- Cell Culture and Treatment: Select a relevant cell line (e.g., H3122, SU-DHL-1 for ALK-positive cancers) and treat with TD-004 at various concentrations and time points. A vehicle-treated control (e.g., DMSO) is essential.
- Cell Lysis and Protein Digestion: Harvest cells, lyse them to extract total protein, and digest the proteins into peptides using an enzyme like trypsin.
- Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with unique isobaric tags. This allows for multiplexed analysis and precise relative quantification.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and the attached tags, allowing for both peptide identification and quantification of the relative abundance of each protein across the different conditions.
- Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly
  downregulated in the TD-004-treated samples compared to the vehicle control. A typical
  threshold for a significant off-target effect is a degradation of more than 50%.

### **Targeted Validation using Western Blotting**

This technique is used to confirm the degradation of the primary target (ALK) and any potential off-targets identified through proteomics.

#### Protocol:

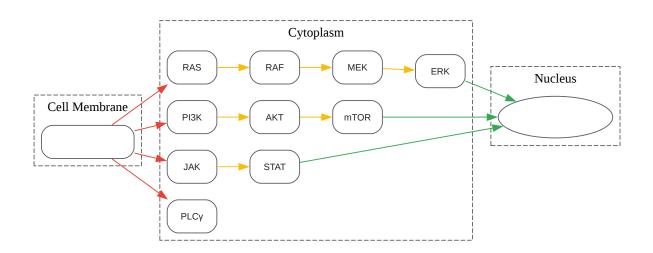
• Cell Culture and Treatment: Treat cells with TD-004 as described above.



- Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
- Antibody Incubation: Probe the membrane with primary antibodies specific for ALK and the potential off-target proteins. A loading control antibody (e.g., GAPDH or β-actin) is crucial to ensure equal protein loading.
- Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
- Quantification: Quantify the band intensities to determine the extent of protein degradation.

## **ALK Signaling Pathway and Experimental Workflow**

Understanding the signaling pathways downstream of ALK is crucial for interpreting the functional consequences of its degradation.



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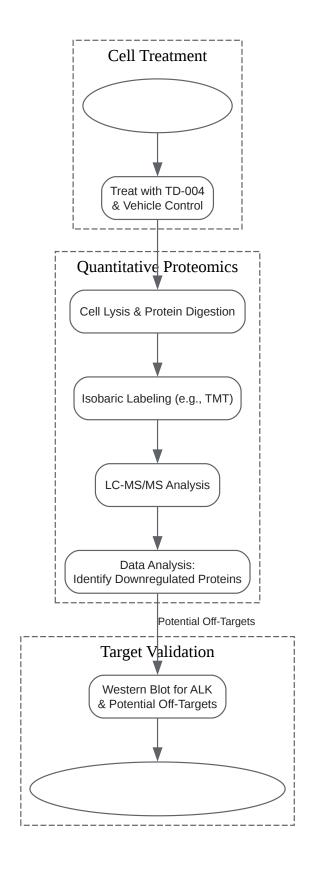




Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathways.

The diagram above illustrates the major signaling cascades activated by oncogenic ALK fusion proteins, including the PLCy, PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, all of which converge on promoting cell proliferation and survival.





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Caption: Experimental workflow for TD-004 selectivity profiling.







This workflow outlines the key steps in determining the selectivity profile of a protein degrader, from cell treatment to proteomic analysis and subsequent validation.

In conclusion, while specific quantitative data for **TD-004** is not yet in the public domain, the methodologies for its comprehensive selectivity profiling are well-established. As a novel ALK degrader, its evaluation against existing ALK inhibitors and other degraders will be crucial in defining its potential as a research tool and a future therapeutic. Researchers are encouraged to apply these rigorous proteomic and validation workflows to fully characterize the selectivity of **TD-004** and other emerging protein degraders.

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